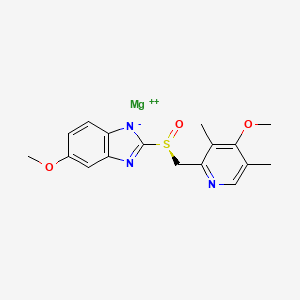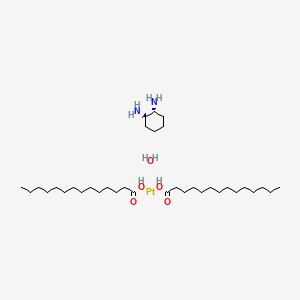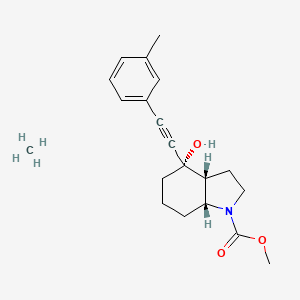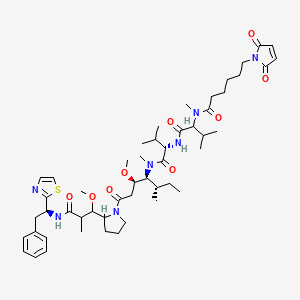
UPF-648 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UPF-648 (sodium salt) is a potent inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway of tryptophan metabolism. This compound is highly effective at inhibiting KMO activity, with an IC50 value of 20 nM . It is primarily used in scientific research to study the kynurenine pathway and its implications in various neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UPF-648 (sodium salt) involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of Functional Groups: Functional groups such as chlorine and sodium are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of UPF-648 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions.
Continuous Monitoring: The process is continuously monitored to ensure consistency and quality.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
UPF-648 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert UPF-648 (sodium salt) into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of UPF-648 (sodium salt) with altered chemical and biological properties
Scientific Research Applications
UPF-648 (sodium salt) has a wide range of scientific research applications, including:
Neurological Research: It is used to study the kynurenine pathway and its role in neurological disorders such as Huntington’s disease and Alzheimer’s disease.
Drug Development: The compound is used in the development of new drugs targeting the kynurenine pathway.
Biochemical Studies: It is used to investigate the biochemical mechanisms of KMO inhibition and its effects on cellular metabolism.
Industrial Applications: UPF-648 (sodium salt) is used in the development of industrial processes involving the kynurenine pathway.
Mechanism of Action
UPF-648 (sodium salt) exerts its effects by inhibiting kynurenine 3-monooxygenase (KMO). The compound binds close to the flavin adenine dinucleotide (FAD) cofactor in the active site of KMO, preventing the productive binding of the substrate L-kynurenine . This inhibition shifts the kynurenine pathway towards the production of neuroprotective kynurenic acid (KYNA) and away from neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) .
Comparison with Similar Compounds
UPF-648 (sodium salt) is unique in its high potency and selectivity for KMO inhibition. Similar compounds include:
Ro 61-8048: Another KMO inhibitor with a different chemical structure and lower potency.
The uniqueness of UPF-648 (sodium salt) lies in its high selectivity for KMO and its ability to shift the kynurenine pathway towards neuroprotective outcomes.
Properties
Molecular Formula |
C11H7Cl2NaO3 |
|---|---|
Molecular Weight |
281.06 g/mol |
IUPAC Name |
sodium;(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H8Cl2O3.Na/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16;/h1-3,6-7H,4H2,(H,15,16);/q;+1/p-1/t6-,7-;/m0./s1 |
InChI Key |
DBXRQPXNFMACQA-LEUCUCNGSA-M |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)[O-])C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na+] |
Canonical SMILES |
C1C(C1C(=O)[O-])C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800291.png)
![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B10800299.png)
![2-[(7S)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid](/img/structure/B10800300.png)
![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B10800321.png)
![(14S,27S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800326.png)
![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B10800328.png)
![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B10800342.png)
![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide](/img/structure/B10800343.png)
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;methane](/img/structure/B10800351.png)
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride](/img/structure/B10800353.png)


